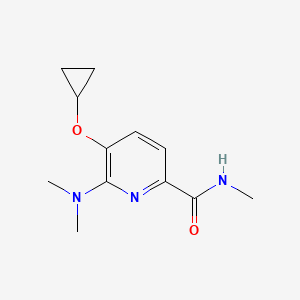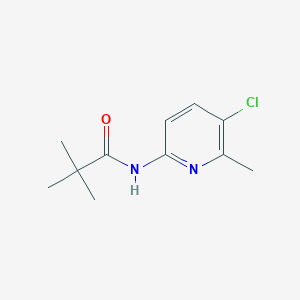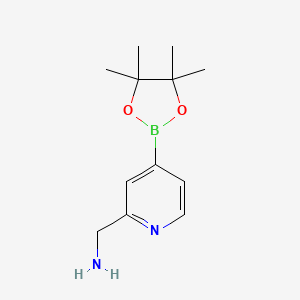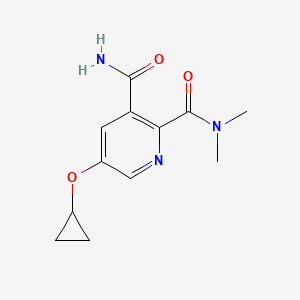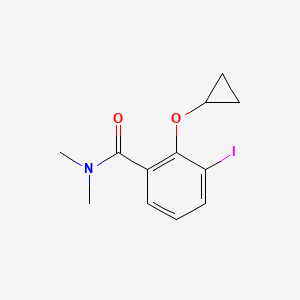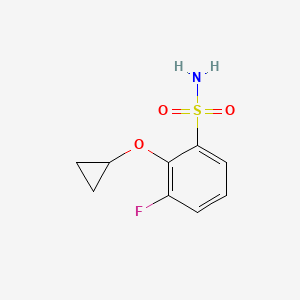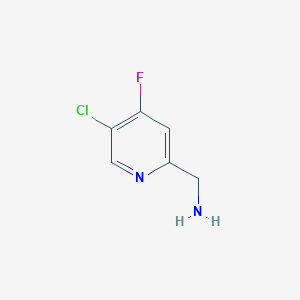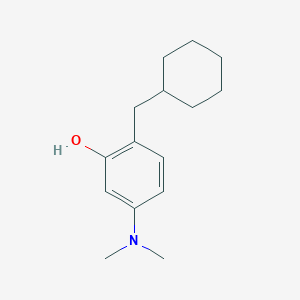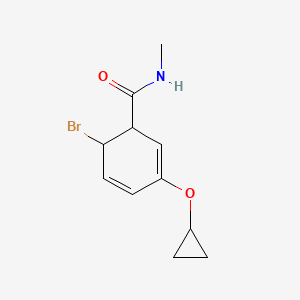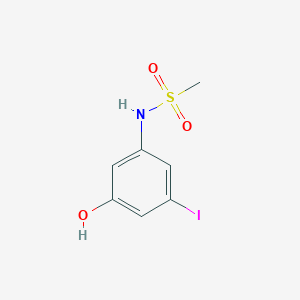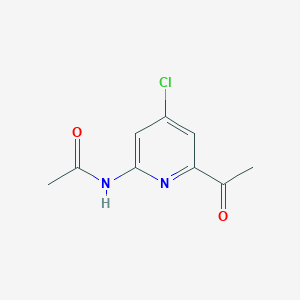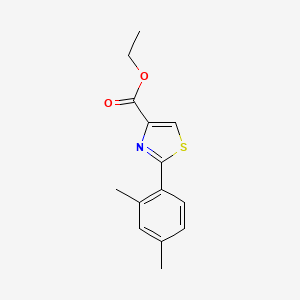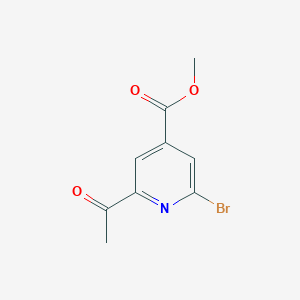
Methyl 2-acetyl-6-bromoisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-6-bromoisonicotinate is an organic compound that belongs to the class of brominated pyridine derivatives It is characterized by the presence of a bromine atom at the 6-position of the isonicotinic acid methyl ester, with an acetyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by acetylation. One common method includes:
Bromination: Methyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 6-position.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation and reduction reactions yield carboxylic acids or alcohols, respectively.
- Coupling reactions yield biaryl or vinyl derivatives.
科学的研究の応用
Methyl 2-acetyl-6-bromoisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of Methyl 2-acetyl-6-bromoisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial or cancer cells.
類似化合物との比較
Methyl 2-bromoisonicotinate: Lacks the acetyl group at the 2-position, making it less versatile in certain synthetic applications.
Methyl nicotinate: Lacks both the bromine and acetyl groups, resulting in different reactivity and applications.
2-Acetyl-6-bromopyridine: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 2-acetyl-6-bromoisonicotinate is unique due to the combination of the bromine, acetyl, and ester groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
methyl 2-acetyl-6-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
InChIキー |
ROVMPRPLUKWAIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


